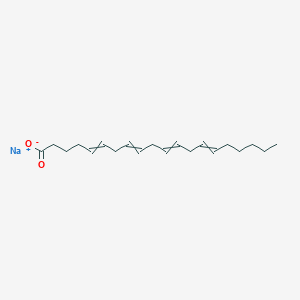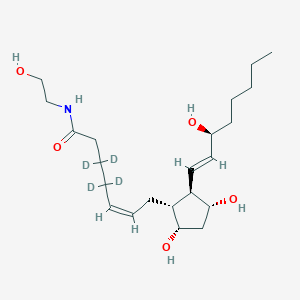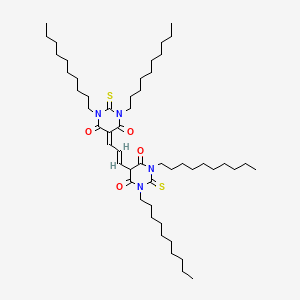
Disbac10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is primarily used to study cell membrane electrical activity in Förster Resonance Energy Transfer (FRET) assays . In a resting polarized cell, Disbac10 resides on the outer leaflet of the membrane, where it accepts photons from excited fluorescein-labeled proteins and re-emits the photons at a higher wavelength .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disbac10 involves the reaction of 1,3-didecylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl with prop-2-enylidene derivatives under controlled conditions . The reaction typically requires a solvent such as methyl acetate and is conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound . The compound is stored at -20°C to maintain its stability .
化学反应分析
Types of Reactions
Disbac10 primarily undergoes photophysical reactions due to its role as a fluorescent probe. It does not typically participate in chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions
The primary reagents used with this compound are fluorescein-labeled proteins and other fluorophores. The conditions for its use involve maintaining the compound in a suitable solvent and protecting it from light to prevent photobleaching .
Major Products Formed
The major product formed during the use of this compound is the emission of photons at a higher wavelength, which is detected in FRET assays .
科学研究应用
Disbac10 is widely used in scientific research for studying cell membrane electrical activity. Its applications include:
Chemistry: Used in FRET assays to study molecular interactions and membrane dynamics.
Biology: Helps in understanding cell signaling and membrane potential changes.
Medicine: Used in research related to neurological disorders and cardiac function.
Industry: Employed in the development of biosensors and diagnostic tools.
作用机制
Disbac10 exerts its effects by residing on the outer leaflet of the cell membrane in a resting polarized cell. Upon depolarization, it rapidly translocates to the inner leaflet, increasing the distance between fluorophores and reducing the FRET signal . This mechanism allows researchers to study changes in membrane potential and cell signaling pathways .
相似化合物的比较
Similar Compounds
Disbac2(3): Another voltage-sensitive fluorescent probe used in similar applications.
Di-4-ANEPPS: A fluorescent dye used to study membrane potential changes.
Uniqueness
Disbac10 is unique due to its high sensitivity to voltage changes and its ability to rapidly translocate across the cell membrane. This makes it particularly useful in FRET assays for studying dynamic changes in cell membrane potential .
属性
分子式 |
C51H88N4O4S2 |
|---|---|
分子量 |
885.4 g/mol |
IUPAC 名称 |
1,3-didecyl-5-[(E)-3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C51H88N4O4S2/c1-5-9-13-17-21-25-29-33-40-52-46(56)44(47(57)53(50(52)60)41-34-30-26-22-18-14-10-6-2)38-37-39-45-48(58)54(42-35-31-27-23-19-15-11-7-3)51(61)55(49(45)59)43-36-32-28-24-20-16-12-8-4/h37-39,44H,5-36,40-43H2,1-4H3/b38-37+ |
InChI 键 |
PXRLNZXPUUPVIB-HEFFKOSUSA-N |
手性 SMILES |
CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)/C=C/C=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)C=CC=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
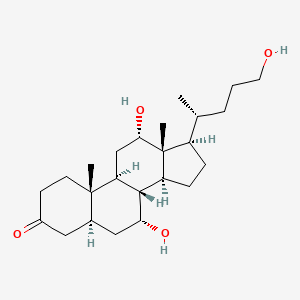
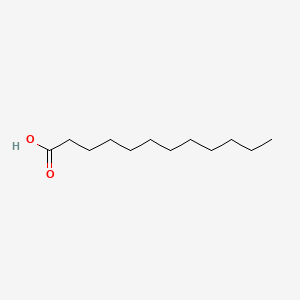

![(5S,7R,8R,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767211.png)


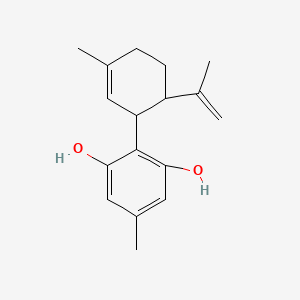
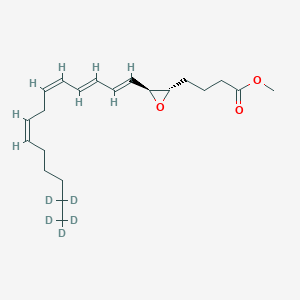
![7,12-Dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767234.png)
